2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C15H19N3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
2,3-dimethyl-6-piperidin-1-ylquinoxaline |
InChI |
InChI=1S/C15H19N3/c1-11-12(2)17-15-10-13(6-7-14(15)16-11)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3 |
Clave InChI |
ZLMIZIMUBWARIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=N1)N3CCCCC3)C |
Origen del producto |
United States |
Research Context and Significance of 2,3 Dimethyl 6 Piperidin 1 Yl Quinoxaline in Academic Research
Evolution and Pervasiveness of the Quinoxaline (B1680401) Scaffold in Contemporary Medicinal Chemistry Research
The quinoxaline scaffold, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone in modern medicinal chemistry. rsc.orgpulsus.com Its versatility and ability to interact with various biological targets have led to the development of numerous compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net Researchers have extensively documented the diverse therapeutic potential of quinoxaline derivatives, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. pulsus.comnih.gov
The significance of the quinoxaline nucleus is highlighted by its presence in several antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. nih.gov The planar nature of this polyaromatic structure is believed to facilitate its interaction with biological macromolecules, including DNA and various enzymes, which is a key factor in its wide-ranging bioactivity. rsc.orgnih.govacs.org
The development of synthetic methodologies has also played a crucial role in the pervasiveness of this scaffold. Over the years, numerous efficient synthetic routes have been established, allowing for extensive chemical modifications and the generation of large libraries of quinoxaline analogs for drug discovery campaigns. asmarya.edu.ly Structure-activity relationship (SAR) studies have further guided these synthetic efforts, demonstrating how substitutions on the quinoxaline ring system can modulate the pharmacological profile of the resulting compounds. mdpi.comresearchgate.netresearchgate.net This continuous exploration has solidified the quinoxaline scaffold as a fundamental building block in the design of novel therapeutic agents. pulsus.com
Academic Exploration of Piperidine (B6355638) Moiety Integration in Bioactive Chemical Entities
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals. Its prevalence is underscored by its presence in a multitude of FDA-approved drugs and natural alkaloids. The structural features of the piperidine ring, including its conformational flexibility and the basicity of the nitrogen atom, allow it to serve as a versatile scaffold for interacting with a wide range of biological targets.
Academic research has extensively explored the integration of the piperidine moiety into bioactive molecules to enhance their pharmacological properties. Piperidine and its derivatives have been successfully employed in the development of drugs for various therapeutic areas, including:
Central Nervous System (CNS) Modulators: The piperidine ring is a key component in many antipsychotic and analgesic medications.
Anticancer Agents: Numerous potent anticancer agents incorporate the piperidine scaffold.
Antihistamines: The piperidine moiety is a common feature in many H1 receptor antagonists.
Anticoagulants: Several modern anticoagulant drugs feature a piperidine ring in their structure.
The process of "molecular hybridization," which involves combining the piperidine ring with other known pharmacophores, is a widely used strategy in drug design. nih.gov This approach aims to create new chemical entities with dual or enhanced modes of action. The structural and physicochemical properties of the piperidine moiety can be fine-tuned through various substitutions, influencing the compound's solubility, lipophilicity, and ability to form hydrogen bonds, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
Rationale for Investigating 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline as a Subject of Academic Inquiry
The investigation of this compound is founded on the well-established principles of medicinal chemistry, particularly the strategy of molecular hybridization. This compound combines three key structural features, each with a rationale for its inclusion: the quinoxaline core, the piperidine moiety at the 6-position, and the two methyl groups at the 2- and 3-positions.
The Quinoxaline Core: As established, the quinoxaline ring system is a "privileged scaffold" known for its diverse and potent biological activities, including anticancer and antimicrobial effects. pulsus.comnih.gov It serves as the foundational structure of the molecule.
The Piperidine Moiety: The integration of a piperidine ring is a proven strategy for enhancing the pharmacological activity of a molecule. nih.govacs.org Attaching the piperidine at the 6-position of the quinoxaline ring is a chemically feasible modification that has been explored in the synthesis of other 6-aminoquinoxaline (B194958) derivatives. nih.gov This substitution is intended to introduce new interactions with biological targets and potentially improve the compound's drug-like properties. The combination of these two scaffolds is a deliberate attempt to create a hybrid molecule that may exhibit synergistic or novel biological effects. nih.govnih.gov
The 2,3-Dimethyl Substitution: The presence of methyl groups on the quinoxaline core is not merely incidental. Structure-activity relationship studies of various heterocyclic compounds have shown that small alkyl groups can significantly influence a molecule's potency, selectivity, and metabolic stability. mdpi.com These methyl groups can affect the molecule's conformation, lipophilicity, and interaction with hydrophobic pockets in target proteins. The synthesis of other dimethyl-substituted quinoxalines for biological evaluation indicates that this is a common strategy for fine-tuning the properties of the core scaffold. asmarya.edu.ly
Therefore, the rationale for investigating this compound stems from a logical design strategy that combines a biologically active core (quinoxaline) with a proven pharmaceutical scaffold (piperidine) and includes specific substitutions (dimethyl groups) to optimize its potential as a novel therapeutic agent. The resulting compound is a promising candidate for screening in various biological assays to uncover its unique pharmacological profile.
Advanced Spectroscopic and Analytical Characterization Techniques for 2,3 Dimethyl 6 Piperidin 1 Yl Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum of 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the quinoxaline (B1680401) ring would appear as multiplets or distinct doublets and singlets in the downfield region (typically 7.0-8.5 ppm). The two methyl groups at the 2- and 3-positions would likely present as sharp singlets in the upfield region (around 2.5-3.0 ppm). The protons of the piperidinyl group would exhibit characteristic multiplets corresponding to the axial and equatorial protons of the cyclohexane-like ring structure, typically in the range of 1.5-3.5 ppm.
Anticipated NMR Data for this compound
| Technique | Expected Chemical Shifts (ppm) | Structural Assignment |
|---|---|---|
| ¹H NMR | 7.0-8.5 | Aromatic protons (quinoxaline ring) |
| 2.5-3.0 | Methyl protons (-CH₃) | |
| 1.5-3.5 | Piperidinyl protons (-CH₂-) | |
| ¹³C NMR | 120-160 | Aromatic carbons (quinoxaline ring) |
| 50-60 | Piperidinyl carbons (adjacent to N) | |
| 25-30 | Piperidinyl carbons |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.
For this compound, the IR spectrum would be expected to display characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and piperidinyl groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring would produce a series of sharp bands in the 1450-1650 cm⁻¹ region. The C-N stretching vibration of the piperidinyl group attached to the aromatic ring would be visible in the 1250-1350 cm⁻¹ range. The presence of these specific bands would confirm the key functional groups within the molecule.
Anticipated IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Aliphatic (Methyl, Piperidinyl) |
| 1450-1650 | C=N, C=C Stretch | Quinoxaline Ring |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (EIMS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of this compound. Additionally, a series of fragment ions would be observed, providing clues about the molecule's structure. Common fragmentation pathways for similar structures include the loss of a methyl group or cleavage of the piperidinyl ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the chemical formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The absorption of light promotes electrons from a ground state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to π→π* and n→π* electronic transitions within the conjugated quinoxaline ring system. Quinoxaline derivatives typically exhibit multiple absorption bands in the UV region, often between 250 and 400 nm. The substitution pattern and the presence of the piperidinyl group, an electron-donating group, would influence the position and intensity of these absorption maxima (λ_max).
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. For this compound (C₁₅H₁₉N₃), the theoretical elemental composition would be calculated, and the experimental results from elemental analysis should fall within a narrow margin of these values to confirm the purity and empirical formula of the synthesized compound.
Theoretical Elemental Composition for C₁₅H₁₉N₃
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 15 | 180.15 | 74.65% |
| Hydrogen (H) | 1.01 | 19 | 19.19 | 7.96% |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 17.43% |
| Total | | | 241.37 | 100% |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.
A successful single-crystal X-ray diffraction analysis of this compound would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the quinoxaline ring system and the conformation of the piperidinyl substituent. This technique provides the ultimate proof of structure and is considered the gold standard for structural characterization.
Structure Activity Relationship Sar Analysis of 2,3 Dimethyl 6 Piperidin 1 Yl Quinoxaline Derivatives
Elucidating the Influence of Substituents on the Quinoxaline (B1680401) Core
The chemical modifications on the quinoxaline core are a cornerstone for modulating the pharmacological activity of its derivatives. Research into various quinoxaline-based compounds has established that both the electronic properties and the position of substituents play a critical role in determining the biological efficacy.
Electron-donating groups, such as methoxy (B1213986) (-OCH3), have been shown to be essential for the anticancer activity of certain quinoxaline derivatives. mdpi.com Conversely, the introduction of electron-withdrawing groups, like fluorine (-F), can lead to a decrease in activity. mdpi.com The pattern of substitution is also a key determinant of activity. For instance, studies on trisubstituted quinoxalines have indicated that groups such as 4-triflouromethylanilino or 4-hydroxyanilino at the C2 and/or C3 positions contribute to moderate to good antibacterial activity. nih.gov In contrast, symmetrically disubstituted quinoxalines have demonstrated more significant antibacterial effects compared to their asymmetrically substituted counterparts, which showed reduced activity. nih.gov
In the context of kinase inhibition, halogenated substituents have been strategically employed to enhance potency. The introduction of halogens at the C6 or C7 positions of the quinoxaline scaffold can facilitate interactions with hydrophobic pockets in the hinge region of kinase ATP binding sites, thereby increasing inhibitory activity. mdpi.com The development of novel antitubercular agents has also benefited from SAR studies, where it was found that introducing more lipophilic substituents on the core structure favors in vitro antimycobacterial activity. nih.gov
These findings underscore the principle that targeted modifications of the quinoxaline core, by altering steric, electronic, and lipophilic properties, are a valid strategy for optimizing the biological activity of derivatives related to 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline.
| Substituent Type | Position(s) | Effect on Biological Activity | Example Activity | Reference |
|---|---|---|---|---|
| Electron-Releasing (e.g., -OCH3) | R1, R2, R3 | Essential for activity | Anticancer | mdpi.com |
| Electron-Withdrawing (e.g., -F) | R1, R2, R3 | Decreases activity | Anticancer | mdpi.com |
| Halogenated Substituents | C6 / C7 | Increases activity by probing hydrophobic pockets | Pim-1/2 Kinase Inhibition | mdpi.com |
| Symmetrical Disubstitution | General | Significant activity | Antibacterial | nih.gov |
| Asymmetrical Disubstitution | General | Reduced activity | Antibacterial | nih.gov |
| Lipophilic Substituents (e.g., -Cl, long alkylamino chains) | General | Favors activity | Antimycobacterial | nih.gov |
Characterization of the Role of the Piperidine (B6355638) Moiety and its Structural Modifications on Biological Efficacy
The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals and biologically active compounds, recognized for its role in establishing crucial interactions with biological targets and improving pharmacokinetic properties. nih.govencyclopedia.pub In the structure of this compound, the piperidine moiety is a key pharmacophoric element whose modification can profoundly impact biological efficacy.
The presence of a piperidine ring can be critical for the desired biological effect. For example, in certain classes of inhibitors, the incorporation of a piperidine moiety improved brain exposure. encyclopedia.pub It can also be essential for chiral optimization in drug design. encyclopedia.pub However, the influence of the piperidine group is highly context-dependent. In some quinoxaline derivatives designed for antibacterial activity, the presence of a piperidino group at the C2 or C3 positions was found to reduce efficacy. nih.gov
Structural modifications of the piperidine ring itself, or its replacement with other cyclic amines, can lead to significant changes in activity. A study on novel 2-(benzimidazol-2-yl)quinoxalines investigated the effects of incorporating piperazine (B1678402), piperidine, and morpholine (B109124) moieties. nih.gov The results indicated that derivatives containing an N-methylpiperazine substituent showed promising activity across a wide range of cancer cell lines. nih.gov This highlights that while the piperidine ring is a valuable scaffold, bioisosteric replacement with other heterocycles like piperazine or morpholine can be a fruitful strategy for optimizing activity and selectivity. The nitrogen atom within the piperidine ring is often optimal for activity, and its substitution pattern can dictate the interaction with target proteins. encyclopedia.pub
| Modification | Observation | Impact on Biological Efficacy | Example Context | Reference |
|---|---|---|---|---|
| Incorporation of Piperidine Moiety | Can improve CNS pharmacokinetic properties. | Enhanced brain exposure. | Dual Inhibitors | encyclopedia.pub |
| Piperidino Group at C2/C3 | Observed reduction in antibacterial effect. | Reduced efficacy. | Antibacterial Quinoxalines | nih.gov |
| Replacement with N-methylpiperazine | Showed promising activity against a wide range of cancer lines. | Increased anticancer activity. | 2-(Benzimidazol-2-yl)quinoxalines | nih.gov |
| Presence of Nitrogen Atom | The nitrogen in the cycle is often optimal for activity. | Develops stable hydrophobic interactions. | IKKb Inhibition | encyclopedia.pub |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wu.ac.th This approach is invaluable for predicting the activity of novel compounds, optimizing lead structures, and gaining insight into the molecular features that govern efficacy. For complex scaffolds like quinoxaline derivatives, QSAR can effectively guide the synthetic efforts toward more potent molecules.
QSAR models are built by calculating a range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. researchgate.net Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to create a predictive model. wu.ac.thresearchgate.net
For instance, a QSAR analysis of piperine (B192125) analogs as bacterial efflux pump inhibitors identified three key descriptors: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov The resulting model showed high statistical significance (r²=0.962) and predictive power (q²=0.917), indicating that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov Such models not only predict the activity of new chemical entities but also provide a quantitative explanation of the important molecular regions. nih.gov
The development of QSAR models for quinoxaline derivatives can elucidate the structural requirements for a specific biological target. The validity and robustness of these models are crucial and are assessed through rigorous statistical validation, including cross-validation and the use of external test sets. wu.ac.thnih.gov By applying QSAR to a library of this compound derivatives, researchers can identify the optimal combination of substituents on both the quinoxaline and piperidine moieties to maximize the desired biological response.
| QSAR Aspect | Description | Significance | Reference |
|---|---|---|---|
| Model Development | Utilizes statistical methods (MLR, PLS, SVM, ANN) to correlate molecular descriptors with biological activity. | Creates a predictive mathematical equation for activity. | wu.ac.thresearchgate.net |
| Molecular Descriptors | Numerical values that characterize the chemical structure (e.g., electronic, steric, hydrophobic, topological). | Quantify the physicochemical properties responsible for activity. | researchgate.netnih.gov |
| Key Predictive Descriptors (Example) | Partial negative surface area, molecular shadow, heat of formation. | Provides insight into specific features that increase or decrease activity. | nih.gov |
| Model Validation | Statistical validation techniques (r², q², cross-validation, external test sets) to ensure the model is robust and predictive. | Confirms the reliability and predictive power of the QSAR model. | wu.ac.thnih.gov |
| Application | Activity prediction for new compounds, lead optimization, and rational drug design. | Guides synthetic chemistry efforts to design more potent and selective compounds. | nih.govmdpi.com |
Computational Chemistry and Molecular Modeling Applications in 2,3 Dimethyl 6 Piperidin 1 Yl Quinoxaline Research
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery research, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Studies on various quinoxaline (B1680401) derivatives have demonstrated their potential to interact with numerous biological targets. For instance, novel 2-piperazinyl quinoxaline derivatives, which share a similar heterocyclic amine substituent with the title compound, have been evaluated through molecular docking. These studies suggest that such hybrid compounds can fit effectively within the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein, indicating their potential as multi-target agents. nih.govresearchgate.net
In a different study, a series of novel quinoxaline derivatives were designed and subjected to molecular docking against the Epidermal Growth Factor Receptor (EGFR). The results revealed significant binding interactions, with calculated binding energies for some analogs reaching as low as -12.03 kcal/mol. nih.gov These strong interactions are typically stabilized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues within the receptor's active site. Although these studies were not performed on 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline itself, the findings for these analogs suggest that the quinoxaline scaffold is a viable pharmacophore for establishing strong and specific interactions with important biological targets.
| Compound Series | Protein Target | Binding Energy Range (kcal/mol) | Reference |
|---|---|---|---|
| 1,2,3-Triazole-Quinoxaline Hybrids | EGFR (PDB: 4HJO) | -9.57 to -12.03 | nih.gov |
| 2-Piperazinyl Quinoxaline Derivatives | c-Kit Tyrosine Kinase | Not explicitly quantified, but noted as having 'high scores' | nih.gov |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters in a Research Context
In silico ADME prediction is a critical step in early-stage drug discovery research, allowing scientists to computationally estimate the pharmacokinetic properties of a compound and identify potential liabilities before committing to costly synthesis and in vitro testing. These predictions are based on the molecule's structure and physicochemical properties.
For the core structure, 2,3-dimethylquinoxaline (B146804) (DMQ), pharmacokinetic prediction using the SwissADME software has been reported. researchgate.net This analysis suggested that the compound has acceptable skin permeability, with a predicted Log Kp (skin permeation) of -7.21 cm/s. researchgate.net
Broader studies on other substituted quinoline and quinoxaline derivatives provide further insight into the expected ADME profile for this class of compounds. amazonaws.com Computational analyses often evaluate parameters guided by frameworks such as Lipinski's Rule of Five, which helps predict a compound's potential oral bioavailability. For many quinoline derivatives, these studies have shown good predicted gastrointestinal absorption and, in some cases, the potential for blood-brain barrier permeation. amazonaws.com The prediction of metabolism is often based on models for cytochrome P450 (CYP) enzyme substrates, which are crucial for understanding a compound's metabolic stability. amazonaws.com
| Compound | Parameter | Predicted Value/Status | Reference |
|---|---|---|---|
| 2,3-dimethylquinoxaline (DMQ) | Skin Permeability (Log Kp) | -7.21 cm/s | researchgate.net |
| Pyrazol-1-yl quinoline derivatives | Lipinski's Rule of Five | Satisfied | amazonaws.com |
| GI Absorption | High (Predicted) | amazonaws.com |
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide valuable data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. iiste.org
DFT studies have been performed on a variety of quinoxaline derivatives to elucidate their electronic properties. For example, in a study of 1-nonyl-3-phenylquinoxalin-2-one, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO-LUMO energy gap to be 3.8904 eV. nih.gov In another investigation of 2,3-diphenylquinoxaline derivatives designed for organic solar cells, DFT calculations showed HOMO levels around -5.60 eV to -5.83 eV and LUMO levels around -3.04 eV to -3.16 eV. d-nb.info A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater ease of electronic transitions. iiste.org
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 1-nonyl-3-phenylquinoxalin-2-one | B3LYP/6–311G(d,p) | - | - | 3.8904 | nih.gov |
| Compound 6 (a 2,3-diphenylquinoxaline derivative) | B3LYP/cc-pVDZ | -5.60 | -3.04 | 2.56 | d-nb.info |
| Compound 7 (a 2,3-diphenylquinoxaline derivative) | B3LYP/cc-pVDZ | -5.83 | -3.16 | 2.67 | d-nb.info |
Analysis of Non-Covalent Interactions and Binding Energy Calculations
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions (NCIs), including hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-stacking. Computational methods provide powerful tools to visualize and quantify these interactions.
Techniques such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis are employed to study NCIs in detail. researchgate.net For instance, computational studies on quinoxaline derivatives have revealed how C—H⋯O and C—H⋯π interactions, along with π-stacking between aromatic rings, contribute to the formation and stability of their crystal structures and their binding to protein targets. researchgate.net The piperidine (B6355638) ring in this compound can participate in hydrophobic and van der Waals interactions, while the quinoxaline core can engage in π-stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a protein's active site.
Binding energy is a direct quantitative output from molecular docking simulations that estimates the strength of the ligand-target interaction. As noted in section 6.1, docking studies on quinoxaline analogs have yielded binding energy values ranging from -9.57 to -12.03 kcal/mol for EGFR inhibitors, indicating very strong and favorable binding. nih.gov These energies are a summation of all the stabilizing non-covalent interactions formed between the ligand and the protein. A detailed analysis of these interactions provides a rationale for the observed binding affinity and guides further structural modifications to enhance potency and selectivity.
Q & A
What synthetic strategies are employed for 2,3-dimethyl-6-(piperidin-1-yl)quinoxaline, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution at the 6-position of the quinoxaline core. Piperidine is introduced via SNAr (nucleophilic aromatic substitution) under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases like K₂CO₃. Optimization strategies include:
- Temperature control : Reactions at 80–100°C improve substitution efficiency while minimizing side products.
- Solvent selection : Acetonitrile enhances reactivity compared to DMF due to better nucleophilicity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the target compound.
Table 1: Example reaction parameters from analogous quinoxaline syntheses:
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 6-chloroquinoxaline | Piperidine | Acetonitrile | 80 | 65–70 | |
| 6-nitroquinoxaline | Piperidine | DMF | 100 | 50–55 |
How do researchers characterize the DNA-binding properties of quinoxaline derivatives like this compound?
Methodological Answer:
DNA interaction is evaluated via:
- UV-Vis and fluorescence spectroscopy : Hypochromism and redshift in absorption spectra indicate intercalation .
- Thermal denaturation studies : Increased melting temperature (ΔTm) of DNA-compound complexes reflects stabilization (e.g., ΔTm = +8–12°C for B-220 analogs) .
- Circular dichroism (CD) : Changes in DNA’s helical structure confirm binding modes.
- Competitive assays : Ethidium bromide displacement quantifies binding affinity (e.g., IC₅₀ values) .
What computational tools predict the pharmacological profile of this compound?
Methodological Answer:
Advanced in silico approaches include:
- Molecular docking : Predicts binding to viral DNA polymerases or host targets (e.g., herpesvirus thymidine kinase) using AutoDock Vina .
- QSAR modeling : LogP and polar surface area (PSA) correlate with bioavailability; piperidine’s basicity may enhance membrane permeability .
- MD simulations : Assess stability of DNA-compound complexes over nanosecond timescales .
How can structural modifications at the 6-position influence antiviral activity?
Methodological Answer:
The 6-position substituent dictates:
- DNA intercalation : Bulky groups (e.g., piperidine) may reduce binding vs. flexible chains (e.g., dimethylaminoethyl in B-220) due to steric hindrance .
- Cellular uptake : Basic amines (e.g., piperidine) enhance solubility and nuclear localization .
- Selectivity : Piperidine’s hydrophobicity may lower off-target effects compared to charged groups.
What experimental designs resolve contradictions between cytotoxicity and antiviral efficacy data?
Methodological Answer:
- Dose-response profiling : Compare IC₅₀ (antiviral) vs. CC₅₀ (cytotoxicity) to calculate selectivity indices (SI = CC₅₀/IC₅₀). B-220 analogs show SI >10 in HSV-1 models .
- Time-of-addition assays : Determine whether activity occurs during viral entry, replication, or assembly .
- Resistance studies : Serial passaging in virus cultures identifies mutations conferring resistance, clarifying target engagement .
How are combination therapies with quinoxaline derivatives experimentally validated?
Methodological Answer:
- Synergy assays : Checkerboard titration evaluates combinatorial effects with acyclovir or NSAIDs. Fractional inhibitory concentration (FIC) indices <0.5 indicate synergy .
- Mechanistic studies : Co-administration with glucocorticoids requires balancing anti-inflammatory effects and viral replication risks (e.g., hydrocortisone at <1% w/w avoids stimulating HSV-1) .
What analytical techniques confirm the purity of synthesized this compound?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) with UV detection at 254 nm.
- NMR : ¹H and ¹³C spectra verify substituent integration (e.g., piperidine protons at δ 1.5–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
How do researchers evaluate the selectivity of quinoxaline derivatives for viral vs. host DNA?
Methodological Answer:
- Comparative thermal stability : Measure ΔTm for viral (GC-rich) vs. mammalian (AT-rich) DNA sequences .
- Enzyme inhibition assays : Test inhibition of viral DNA polymerase (e.g., HSV-1 UL30) vs. human polymerase γ .
- Cellular assays : Quantify incorporation of radiolabeled thymidine into viral vs. host DNA .
What formulation challenges arise in topical delivery of quinoxaline derivatives?
Methodological Answer:
- Solubility : Hydrophobic cores require lipid-based carriers (e.g., petrolatum) for dermal penetration .
- Stability : Antioxidants (e.g., BHT) prevent quinoxaline oxidation in aqueous creams .
- Dosage : 0.5–5% w/w concentrations balance efficacy and irritation risks .
How do modifications to the quinoxaline core alter pharmacological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., NO₂ at C6): Reduce DNA binding but enhance antiviral specificity .
- Extended π-systems (e.g., indolo-fused cores): Improve intercalation but increase cytotoxicity .
- Side-chain length : Shorter chains (e.g., piperidine vs. pentyl) optimize steric compatibility with DNA grooves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


